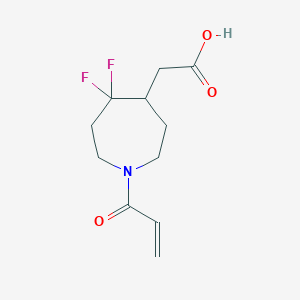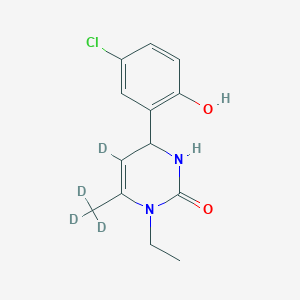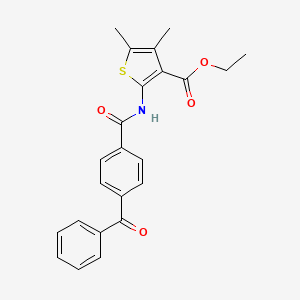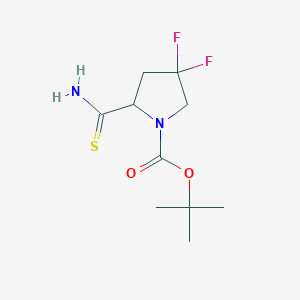
(4-Bromo-6-methylpyridin-2-YL)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Bromo-6-methylpyridin-2-YL)methanamine” is a chemical compound with the CAS Number: 886372-55-0 . It has a molecular weight of 201.07 . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C . It is a liquid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is (4-bromo-6-methyl-2-pyridinyl)methanamine . The InChI code is 1S/C7H9BrN2/c1-5-2-6(8)3-7(4-9)10-5/h2-3H,4,9H2,1H3 . The InChI key is UVQCQSUAQREXTE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“this compound” is a liquid . It has a molecular weight of 201.07 . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Organic Chemistry
(4-Bromo-6-methylpyridin-2-yl)methanamine serves as a precursor in the synthesis of complex organic compounds and materials. It has been utilized in the development of novel azetidine derivatives with potential antibacterial and antifungal properties (Rao, Prasad, & Rao, 2013). This compound's bromo and amino functional groups make it a versatile building block for constructing more complex molecules, showcasing its significance in chemical synthesis and drug development.
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been synthesized for antimicrobial studies, demonstrating moderate to very good antibacterial and antifungal activities (Thomas, Adhikari, & Shetty, 2010). These findings highlight the potential of this compound in contributing to the development of new antimicrobial agents.
Material Science
In material science, this compound is utilized in the synthesis of advanced materials. For example, its derivatives have been employed in the preparation of end-functional polymers through atom transfer radical polymerization and click chemistry, indicating its utility in designing and developing novel polymeric materials with specific end-group functionalities (Lutz, Börner, & Weichenhan, 2005).
Antidepressant Activity
Moreover, this compound derivatives have been explored as "biased agonists" of serotonin 5-HT1A receptors, showing significant antidepressant-like activity in preliminary in vivo studies. This research opens up new avenues for the development of antidepressant drugs (Sniecikowska et al., 2019).
Biodiesel Production
The compound's derivatives have also found application in biodiesel production, serving as catalysts in processes that aim for higher methyl ester yields, thus contributing to the advancement of sustainable fuel technologies (Lin et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-bromo-6-methylpyridin-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5-2-6(8)3-7(4-9)10-5/h2-3H,4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVQCQSUAQREXTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)CN)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-({2-[(pyrrolidin-1-yl)methyl]phenyl}methyl)piperidine-4-carboxamide](/img/structure/B2645905.png)
![N-(benzo[d]thiazol-2-yl)-4-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2645906.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,5-dimethylphenyl)ethanediamide](/img/structure/B2645909.png)
![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2645910.png)
![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2645911.png)

![2-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2645915.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2645919.png)


![N-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2645925.png)
![N-(3-cyanothiophen-2-yl)-2-[3-(trifluoromethyl)phenyl]sulfanylacetamide](/img/structure/B2645926.png)

![N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2645928.png)